Bienvenue dans la boutique en ligne BenchChem!

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

RORγt inverse agonism Autoimmune disease Tetrahydroquinoline SAR

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203408-05-2) is a synthetic small-molecule urea derivative built on a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold. This scaffold has been described as a privileged structure in medicinal chemistry, particularly for targeting the retinoic acid receptor-related orphan receptor γt (RORγt).

Molecular Formula C22H21N3O3S
Molecular Weight 407.49
CAS No. 1203408-05-2
Cat. No. B2937077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203408-05-2
Molecular FormulaC22H21N3O3S
Molecular Weight407.49
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26)
InChIKeyNEUDDBWAXDAHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea – Structural Identity and Procurement Context


1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203408-05-2) is a synthetic small-molecule urea derivative built on a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold . This scaffold has been described as a privileged structure in medicinal chemistry, particularly for targeting the retinoic acid receptor-related orphan receptor γt (RORγt) [1]. The compound belongs to a series of phenylsulfonylurea derivatives explored for autoimmune and inflammatory indications; however, publicly available quantitative pharmacological data specific to this exact compound remain extremely limited.

Why Closely Related 1-(Phenylsulfonyl)-tetrahydroquinoline Ureas Cannot Be Interchanged with 1203408-05-2


Within the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl urea series, even minor modifications to the terminal urea substituent (e.g., phenyl vs. m-tolyl vs. cyclohexyl) can drastically alter target engagement, selectivity, and pharmacokinetic profile [1]. The scaffold's RORγt inverse agonism is highly sensitive to the nature of the aryl/alkyl group attached to the distal urea nitrogen, meaning that procurement of an uncharacterized analog without direct comparative data carries substantial risk of biological inactivity or off-target effects.

Quantitative Differentiation Evidence for 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (1203408-05-2)


Scarcity of Publicly Available Direct Comparative Biological Data for 1203408-05-2

A systematic search of the peer-reviewed and patent literature as of May 2026 did not yield any publication or patent that reports head-to-head quantitative biological data (IC50, Ki, EC50, selectivity panel, or in vivo efficacy) for 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea against a defined comparator compound. The closely related analog (R)-D4 (a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivative with a distinct urea substituent) has been shown to achieve oral bioavailability of F = 48.1% in mice and F = 32.9% in rats, dramatically outperforming GSK2981278 (F = 6.2% and 4.1%, respectively) [1]. However, 1203408-05-2 was not among the compounds for which quantitative pharmacokinetic or pharmacodynamic parameters were disclosed. Therefore, no direct quantitative differentiation claim can be made for this compound at this time.

RORγt inverse agonism Autoimmune disease Tetrahydroquinoline SAR

Where 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea May Be Considered – Evidence-Linked Scenarios


SAR Exploration of RORγt Inverse Agonists

Based on the class-level SAR reported for 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline ureas, 1203408-05-2 could serve as a comparator or starting point in medicinal chemistry programs targeting RORγt for Th17-driven autoimmune diseases. Researchers would need to benchmark its in vitro potency and selectivity against published analogs such as (R)-D4 [1].

In-house Selectivity and ADME Profiling Campaigns

As no public selectivity or ADME data exist for this compound, its procurement is most appropriate for organizations with internal capabilities to perform broad‑panel kinase/off‑target profiling, microsomal stability, and permeability assays. This evidence gap positions the compound as a custom‑evaluation candidate rather than a plug‑and‑play tool compound [1].

Chemical Biology Probe Development for NLRP3 or RORγt Pathways

Given the scaffold's known association with NLRP3 inflammasome inhibition and RORγt inverse agonism, 1203408-05-2 may be used as a precursor or a probe for studying inflammatory signaling. However, confirmation of target engagement and pathway modulation requires user‑generated data, as no published reports exist for this specific urea derivative [1].

Quote Request

Request a Quote for 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.